6-Ethoxypyridazin-3-amine (CAS 39614-78-3) is a functionalized heterocyclic building block characterized by an electron-donating 6-ethoxy ether and a reactive 3-amino group on a pyridazine core. Widely utilized in medicinal chemistry and agrochemical development, this compound serves as a critical intermediate for synthesizing complex fused heterocycles, kinase inhibitors, and ion channel modulators. The pre-installed ethoxy moiety provides a specific lipophilic and steric profile that is essential for optimizing target-binding affinity and pharmacokinetic properties in drug discovery, distinguishing it from simpler unfunctionalized or halogenated pyridazine precursors [1].
Attempting to substitute 6-ethoxypyridazin-3-amine with the more common 6-chloropyridazin-3-amine or 6-methoxypyridazin-3-amine often leads to significant process inefficiencies and sub-optimal product profiles. Using the chloro-analog requires an additional alkoxylation step with sodium ethoxide, which introduces yield losses, generates inorganic salt waste, and increases cycle times[1]. Furthermore, substituting with the methoxy analog alters the compound's logP and steric volume, directly impacting downstream binding affinities in hydrophobic kinase pockets and reducing membrane permeability in biological assays. For procurement, sourcing the exact ethoxy-functionalized building block is critical to maintaining synthetic efficiency and ensuring reproducible structure-activity relationship (SAR) data[2].
When synthesizing 6-ethoxy-substituted biologically active targets, utilizing 6-ethoxypyridazin-3-amine directly bypasses the need to perform a nucleophilic aromatic substitution on 6-chloropyridazin-3-amine. The direct use of the pre-functionalized ethoxy building block provides a 100% conversion baseline for this structural motif, whereas the two-step approach (chlorination followed by alkoxylation) typically incurs a 15-25% yield penalty due to incomplete conversion and purification losses [1]. This direct incorporation significantly streamlines process chemistry workflows and reduces solvent waste.
| Evidence Dimension | Synthetic Step Efficiency (Alkoxylation) |
| Target Compound Data | 0 additional steps; 100% motif retention |
| Comparator Or Baseline | 6-Chloropyridazin-3-amine (requires 1 additional step, ~75-85% step yield) |
| Quantified Difference | Eliminates 1 synthetic step; prevents 15-25% yield loss |
| Conditions | Standard nucleophilic substitution conditions (NaOEt/EtOH) |
Procuring the pre-installed ethoxy compound reduces manufacturing cycle time and improves overall yield for complex downstream targets.
The 6-ethoxy group acts as a strong electron-donating group via resonance, significantly increasing the electron density on the pyridazine ring and the basicity/nucleophilicity of the 3-amino group. Compared to 6-chloropyridazin-3-amine, where the halogen exerts an electron-withdrawing effect, 6-ethoxypyridazin-3-amine exhibits accelerated reaction kinetics in standard acylation and palladium-catalyzed cross-coupling reactions . This electronic activation allows for milder coupling conditions, reducing the degradation of sensitive functional groups in complex target molecules.
| Evidence Dimension | Amine Nucleophilicity / Coupling Efficiency |
| Target Compound Data | High nucleophilicity (activated by +M effect of ethoxy group) |
| Comparator Or Baseline | 6-Chloropyridazin-3-amine (deactivated by -I effect of chlorine) |
| Quantified Difference | Enables milder reaction conditions and faster coupling rates |
| Conditions | Standard acylation or Pd-catalyzed amination protocols |
Higher nucleophilicity ensures higher yields and fewer side reactions during critical late-stage functionalization steps.
In the development of targeted therapeutics, such as NaV1.7 or kinase inhibitors, the choice of the alkoxy substituent plays a pivotal role in target affinity. 6-Ethoxypyridazin-3-amine provides a higher calculated logP and an increased steric volume compared to its methoxy counterpart (6-methoxypyridazin-3-amine) [1]. This subtle increase in lipophilicity enhances hydrophobic interactions within specific target binding pockets and improves cellular membrane permeability, making the ethoxy variant a distinct and non-interchangeable vector in SAR optimization campaigns.
| Evidence Dimension | Lipophilicity (Calculated LogP contribution) |
| Target Compound Data | Higher lipophilicity (ethyl vs methyl) |
| Comparator Or Baseline | 6-Methoxypyridazin-3-amine (lower lipophilicity) |
| Quantified Difference | Increased hydrophobic surface area and logP |
| Conditions | In silico SAR modeling and in vitro permeability assays |
Selecting the ethoxy over the methoxy analog is crucial for optimizing the pharmacokinetic properties and target affinity of drug candidates.
6-Ethoxypyridazin-3-amine is specifically utilized for the synthesis of heteroarylsulfonamide-based NaV1.7 inhibitors. The 3-amino group serves as the primary attachment point for the sulfonamide linkage, while the 6-ethoxy group provides the necessary lipophilicity and steric bulk to optimize binding within the hydrophobic pockets of the voltage-gated sodium channel, a critical factor for achieving high selectivity and potency[1].
In the design of imidazo[1,2-b]pyridazine or triazolo-pyridazine scaffolds for kinase inhibition, this compound acts as a foundational building block. The reactive 3-amino group and adjacent ring nitrogen allow for efficient cyclization reactions, while the pre-installed ethoxy group ensures that the resulting fused system maintains favorable electronic and pharmacokinetic properties, bypassing the need for late-stage alkoxylation .
For contract research organizations (CROs) and pharmaceutical companies building diverse heterocyclic libraries, 6-ethoxypyridazin-3-amine is an essential input. Its enhanced nucleophilicity allows for high-throughput amide couplings and cross-coupling reactions under mild conditions, ensuring high conversion rates and facilitating the rapid generation of structurally diverse, drug-like screening compounds [2].